5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Catalog No.
S2660365
CAS No.
896354-82-8
M.F
C21H23N3O4
M. Wt
381.432
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphen...

CAS Number

896354-82-8

Product Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Molecular Formula

C21H23N3O4

Molecular Weight

381.432

InChI

InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27)

InChI Key

AYZBKBGTICPBQQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O

solubility

not available

The compound 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide is a quinazoline derivative characterized by its unique structural features, including a quinazolin-3-yl core with two carbonyl groups at positions 2 and 4, an amide functional group, and a methoxy-substituted phenyl group. The molecular formula for this compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 358.41 g/mol.

This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new therapeutic agents. The presence of the quinazoline moiety suggests possible interactions with biological targets, making it a candidate for further investigation in drug discovery.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds if available.

The chemical reactivity of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide can be attributed to its functional groups:

  • Amide Bond Formation: The amide linkage can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction Reactions: The carbonyl groups in the quinazoline structure can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The methoxy group can be substituted under nucleophilic aromatic substitution conditions, allowing for the introduction of various substituents on the phenyl ring.

Preliminary studies suggest that compounds similar to 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide exhibit various biological activities:

  • Antimicrobial Activity: Quinazoline derivatives have been reported to possess antibacterial properties by inhibiting DNA gyrase enzymes, crucial for bacterial DNA replication .
  • Anticancer Properties: Some quinazoline-based compounds have shown potential as anticancer agents by targeting specific kinases involved in cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activity, potentially through modulation of inflammatory pathways.

The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide typically involves several key steps:

  • Formation of Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
  • Introduction of Methoxyphenyl Group: The methoxyphenyl moiety can be introduced via a nucleophilic substitution reaction where a suitable precursor is reacted with 4-methoxybenzyl chloride.
  • Amidation Reaction: Finally, the amide bond is formed by reacting the intermediate with pentanoyl chloride or pentanoic acid in the presence of a base such as triethylamine.

The applications of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide are primarily in medicinal chemistry and pharmaceutical development:

  • Drug Development: Its structural features make it a promising candidate for developing new drugs targeting bacterial infections or cancer.
  • Biochemical Research: It can be used as a tool compound in studies aimed at understanding the biological mechanisms involving quinazoline derivatives.

Interaction studies are crucial for understanding how 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide interacts with biological targets:

  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to measure binding affinities to target proteins.
  • Molecular Docking Studies: Computational approaches can predict how this compound binds to specific enzymes or receptors, providing insights into its potential efficacy.

Several compounds share structural similarities with 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
3-(4-Methoxyphenyl)-6-methylquinazolineMethyl group at position 6Antimicrobial
2,4-DioxoquinazolineDioxo groups without phenyl substitutionAnticancer
N-(pyridin-4-ylmethyl)-quinazoline derivativesPyridine ring substitutionAnti-inflammatory

These compounds highlight the versatility of the quinazoline framework while showcasing the unique attributes of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide, particularly its specific functionalization that may enhance biological activity.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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